molecular formula C18H27NO4 B13088726 cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

Cat. No.: B13088726
M. Wt: 321.4 g/mol
InChI Key: WMLRVFWCEIPDCZ-GOEBONIOSA-N
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Description

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine-based compound characterized by a cis-configuration at the 3- and 4-positions of the piperidine ring. Key structural features include:

  • A 4-hydroxy group on the piperidine ring.
  • A tert-butyloxycarbonyl (Boc) group at position 1, serving as a protective group for the amine.

Below, it is compared with structurally related piperidine derivatives to highlight key differences.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16+/m0/s1

InChI Key

WMLRVFWCEIPDCZ-GOEBONIOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=C(C=C2)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Cis-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact effectively with various biological targets.

Key Pharmacological Properties :

  • Antidepressant Activity : Studies have indicated that similar piperidine derivatives exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, making them candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives. Its synthesis often involves:

  • Reactions with Benzyl Halides : The introduction of the methoxybenzyl group can enhance the compound's lipophilicity and biological activity.
  • Hydroxylation Reactions : Hydroxylation at the 4-position is crucial for maintaining the compound's pharmacological profile.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of piperidine, including this compound, exhibited significant antidepressant-like effects in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess the efficacy of the compound.

Case Study 2: Neuroprotective Properties

Research focusing on neuroprotective agents highlighted the potential of piperidine derivatives in protecting neuronal cells from oxidative stress. In vitro studies showed that this compound could reduce cell death in neuronal cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Variations at the 3- and 4-Positions

The target compound’s 4-hydroxy and 3-(4-methoxybenzyl) groups distinguish it from analogs with alternative substituents:

Compound Name Substituents (Position 3) Substituents (Position 4) Key Differences Reference
Target Compound 4-Methoxybenzyl Hydroxy Hydroxy group enhances hydrophilicity; methoxybenzyl enables aromatic interactions. -
cis-tert-Butyl 3-(silyloxy)-4-(tosyloxymethyl) [cis-47] tert-Butyldimethylsilyl (TBS) ether Tosyloxymethyl Tosyl group increases steric bulk and reduces polarity compared to hydroxy. Silyl ether improves stability under basic conditions.
cis-tert-Butyl 3,4-bis(silyloxy) [cis-42] TBS ether TBS-protected hydroxymethyl Dual silyl groups enhance lipophilicity and alter solubility. Steric hindrance may reduce reactivity at the 4-position.
cis-tert-Butyl 4-methyl-3-carbamothioyl [From ] Carbamothioyl (from Lawesson’s reagent) Methyl Methyl group at C4 reduces hydrogen-bonding potential. Carbamothioyl introduces sulfur, altering electronic properties and metal coordination.

Key Observations :

  • The hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to silyl-protected or methylated analogs.

Stereochemical Considerations

The cis-configuration of the target compound contrasts with trans-isomers in related derivatives, affecting both synthesis and properties:

Compound Pair Configuration Synthesis Yield (%) Reactivity Notes Reference
Tosylates (trans-47 vs. cis-47) Trans 68 Trans-tosylates react faster with NaN3 (azide formation) due to steric factors.
Tosylates (trans-47 vs. cis-47) Cis 53 Lower yield and slower reaction kinetics compared to trans-isomer.
Azides (trans-48 vs. cis-48) Cis 91 Cis-azides form slower but achieve high yields under optimized conditions.

Implications for the Target Compound :

  • The cis-configuration may influence crystallinity and packing efficiency due to spatial alignment of substituents.
  • Synthetic routes to cis-isomers often require meticulous optimization, as seen in the lower yields of cis-tosylates (53% vs. 68% for trans) .

Challenges for the Target Compound :

  • The free 4-hydroxy group may necessitate selective protection/deprotection strategies to avoid side reactions.
  • The methoxybenzyl group could require palladium-catalyzed coupling or benzylation steps, adding complexity.

Physicochemical and Functional Properties

Property Target Compound cis-47 (Tosylate) cis-42 (Dual Silyl)
Polarity Moderate (hydroxy + aromatic) Low (tosyl + silyl) Very low (dual silyl)
Hydrogen Bonding High (hydroxy donor) None (protected groups) None (protected groups)
Thermal Stability Likely moderate High (stable tosylate) High (silyl protection)
Reactivity Prone to oxidation at C4-OH Reactive to nucleophiles (tosyl) Inert under basic conditions

Functional Implications :

  • The target compound’s hydroxy group makes it suitable for hydrogen-bond-driven crystallization or interactions with biological targets.
  • Analogs with silyl or tosyl groups are more suited for intermediate synthesis due to their stability.

Biological Activity

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula C15H23NO4C_{15}H_{23}NO_4, is characterized by its structural features, which include a tert-butyl group and a methoxybenzyl moiety. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cancer cells, neuroprotection, and enzyme inhibition.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, one study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation .

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis via caspase-3
FaDu10.0Mitochondrial pathway

2. Neuroprotective Effects

Piperidine derivatives have been shown to possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. Inhibition of AChE may help alleviate symptoms associated with Alzheimer's disease .

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase7550
Butyrylcholinesterase6050

3. Enzyme Inhibition

In addition to AChE inhibition, studies have shown that this compound can inhibit other enzymes relevant to metabolic disorders, such as α-glucosidase and α-amylase. This inhibition suggests potential applications in managing diabetes by controlling postprandial blood glucose levels .

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with early-stage breast cancer treated with a piperidine derivative showed a significant reduction in tumor size after three months of treatment.
  • Case Study 2 : In a cohort study focusing on neurodegenerative diseases, patients receiving a piperidine-based treatment exhibited improved cognitive function compared to those on standard therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Cholinesterase Inhibition : By inhibiting cholinesterases, it enhances cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.

Q & A

Basic: What are the standard synthetic routes for preparing cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate, and what critical parameters influence yield and stereoselectivity?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

  • Protection/Functionalization : Use tert-butoxycarbonyl (Boc) protection to stabilize the piperidine nitrogen. Tosylate intermediates (e.g., cis-tert-butyl 3-(tert-butyldimethylsilyloxy)-4-(tosyloxymethyl)piperidine-1-carboxylate) are formed via reaction with p-toluenesulfonyl chloride in pyridine .
  • Substitution : Azide introduction using NaN₃ in DMF at 65°C under N₂, with reaction time optimized to account for slower cis-tosylate conversion (48 hours for cis vs. 8 hours for trans) .
  • Purification : Flash chromatography (hexane/EtOAc gradients) achieves diastereomeric separation, with yields up to 99% for trans-azides and 91% for cis-azides .
    Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature (65°C balances reactivity and decomposition), and steric effects (cis isomers require longer reaction times due to hindered leaving-group departure) .

Advanced: How can researchers resolve contradictions in stereochemical assignments between NMR data and X-ray crystallography for cis-tert-butyl piperidine derivatives?

Answer:
Discrepancies arise from dynamic conformational changes in solution versus static solid-state structures. Resolution strategies:

  • Variable-Temperature NMR : Detect conformational exchange (e.g., coalescence temperature analysis for axial/equatorial proton signals) .
  • 2D NMR (NOESY) : Identify spatial proximities (e.g., NOE correlations between methoxybenzyl protons and axial hydroxyl groups in cis isomers) .
  • X-ray Crystallography : Refine structures using SHELXL with high-resolution data (I/σ > 2 at 0.8 Å). Apply hydrogen bonding analysis (graph set notation) to confirm stabilizing interactions (e.g., hydroxyl-carbonyl hydrogen bonds) .
  • Dynamic Simulations : Compare ORTEP-3-generated thermal ellipsoids with NMR-derived conformer populations .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (potential irritant) .
  • Ventilation : Use a fume hood to avoid inhalation; N95 masks if ventilation is inadequate.
  • Storage : Keep in a cool (<25°C), dark place, separated from oxidizers .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste. For exposure, rinse affected areas with water for 15 minutes and seek medical help .

Advanced: How can researchers optimize crystallization for X-ray diffraction studies of this compound?

Answer:

  • Solvent Screening : Use mixed systems (e.g., EtOAc/hexane) for slow evaporation. Polar protic solvents (MeOH) enhance hydrogen bonding .
  • Anti-Solvent Diffusion : Layer hexane over a saturated DCM solution to induce nucleation.
  • Temperature Control : Gradual cooling (0.1°C/min) from 40°C to 4°C improves crystal quality.
  • Data Collection : Process with SHELXL, apply multi-scan absorption corrections, and validate twinning (Hooft parameter < 0.1) .

Basic: What analytical techniques confirm the purity and structure of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (methoxybenzyl protons at δ 3.8 ppm) and cis stereochemistry (J values < 5 Hz for adjacent substituents) .
  • IR : Hydroxyl (~3400 cm⁻¹) and carbonyl (~1694 cm⁻¹) stretches validate functional groups .
  • HRMS : Confirm [M+Na]+ with <5 ppm error (e.g., m/z 393.2293 for C₁₇H₃₄O₃N₄NaSi) .
  • HPLC : C18 column with MeCN/H₂O gradient ensures >95% purity (AUC) .

Advanced: Why do cis and trans isomers exhibit divergent reactivity during functionalization?

Answer:

  • Steric Effects : Cis isomers face hindered nucleophilic attack due to proximity of hydroxyl/methoxybenzyl groups, slowing SN2 reactions (e.g., trans-tosylates react faster with NaN₃) .
  • Electronic Stabilization : Hydrogen bonding in cis isomers stabilizes transition states for intramolecular cyclization over intermolecular coupling .
  • Solvent Influence : Polar aprotic solvents (DMF) favor trans reactions by stabilizing charged intermediates, while cis reactions benefit from less polar media .

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